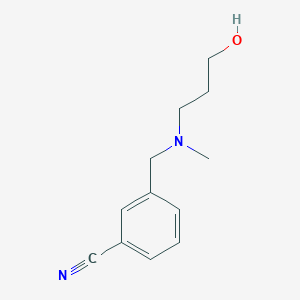

3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile

Description

3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile is a benzonitrile derivative featuring a hydroxypropyl-methylamino moiety at the meta position of the aromatic ring. Its structure combines a polar hydroxypropyl group with a methyl-substituted amine, which may enhance solubility and biological interactions. The benzonitrile core is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor modulation.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

3-[[3-hydroxypropyl(methyl)amino]methyl]benzonitrile |

InChI |

InChI=1S/C12H16N2O/c1-14(6-3-7-15)10-12-5-2-4-11(8-12)9-13/h2,4-5,8,15H,3,6-7,10H2,1H3 |

InChI Key |

XYMFSFLAAQTYNM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCO)CC1=CC(=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile typically involves the reaction of benzonitrile with 3-hydroxypropylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reactants are combined in large-scale reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile":

Basic Information

ChemSRC provides the compound's CAS number [1249411-98-0] along with its MSDS, properties, structure, formula, molecular weight, density, boiling point, and melting point .

Benchchem offers this chemical for sale and additional details may be available upon inquiry.

Because the available search results provide limited information regarding specific applications of "3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile," expanding the search to related compounds and their uses in scientific research may provide relevant context.

Analogous Compounds and Research Applications

The search results mention several related compounds and their applications in scientific research:

- Annexin A2−S100A10 Protein Inhibition: An analog, 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, was studied as an inhibitor of the Annexin A2−S100A10 protein .

- SphK1 and SphK2 Inhibitors: Guanidine-based SphK inhibitors with an oxadiazole ring were synthesized and studied for their structure-activity relationships . Benzonitrile was used in the synthesis of these inhibitors .

- Furane Derivatives as ATAD2 Inhibitors: Furan derivatives are identified as inhibitors of ATAD2 .

Mechanism of Action

The mechanism of action of 3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 2: Functional Group Impact on Properties

Research Findings

- Structural-Activity Relationships (SAR): The hydroxypropyl group may enhance target engagement compared to bulkier substituents (e.g., pyrido[3,4-d]pyrimidinone), though cytotoxicity data is needed .

- Regulatory Status : Unlike hydrochlorides in , the target compound lacks safety data in the provided evidence, necessitating further toxicological studies .

Biological Activity

3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile, a compound with the molecular formula CHNO, is characterized by a unique structure that includes a benzonitrile moiety and a hydroxypropylamino side chain. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Molecular Weight : Approximately 204.27 g/mol

- Functional Groups : Hydroxy group (-OH), amino group (-NH), and a benzonitrile group (-C≡N)

These functional groups enhance its reactivity and potential interactions with biological systems, suggesting possible pharmacological applications.

Synthesis

The synthesis of 3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile typically involves:

- Reaction of 3-Aminobenzonitrile with 3-Hydroxypropylamine.

- Solvents : Ethanol or methanol under reflux conditions.

- Mechanism : Nucleophilic substitution leading to the formation of the desired product.

Purification techniques such as recrystallization or chromatography are employed to achieve high-purity compounds.

Enzyme Interactions

Research indicates that compounds similar to 3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile may interact significantly with various enzymes and receptors due to their functional groups. This interaction could influence enzyme activity or modulate signal transduction pathways, making it a candidate for further pharmacological exploration.

Pharmacological Research

A review of related compounds suggests that 3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile could serve as a scaffold for developing selective inhibitors targeting sphingosine kinases (SphK), which are implicated in various diseases including cancer and inflammation .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.